

Crystal Structure of 2-tert-butyl-1H-indole-3-carbaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 2-tert-butyl-1H-indole-3-carbaldehyde

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the crystal structure of **2-tert-butyl-1H-indole-3-carbaldehyde**, a substituted indole derivative of interest in medicinal chemistry. A comprehensive search of crystallographic databases and scientific literature reveals that, to date, the specific crystal structure of **2-tert-butyl-1H-indole-3-carbaldehyde** (CAS Number: 29957-81-1) has not been publicly reported. In the absence of this primary data, this document provides a detailed analysis of the crystal structure of the parent compound, 1H-indole-3-carbaldehyde, as a foundational reference. Furthermore, it offers insights into the expected stereochemical impact of the 2-tert-butyl group on the molecular and supramolecular structure. This guide also includes established experimental protocols for the synthesis of related indole-3-carbaldehydes and a summary of the biological significance of this class of compounds, thereby providing a valuable resource for researchers in the field.

Introduction

Indole-3-carbaldehyde and its derivatives are a significant class of heterocyclic compounds with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The substituent at the 2-position of the indole ring is known to modulate the biological efficacy and pharmacokinetic properties of these molecules. The 2-tert-butyl substitution, in particular, is of interest for its potential to introduce steric bulk, which can

influence receptor binding and metabolic stability. Understanding the three-dimensional structure of **2-tert-butyl-1H-indole-3-carbaldehyde** is crucial for rational drug design and structure-activity relationship (SAR) studies.

Despite a thorough investigation, a definitive crystal structure for **2-tert-butyl-1H-indole-3-carbaldehyde** is not available in the public domain. Therefore, this guide presents the crystallographic data for the unsubstituted parent molecule, 1H-indole-3-carbaldehyde, to serve as a structural template.

Crystal Structure Analysis of 1H-Indole-3-carbaldehyde

The crystal structure of 1H-indole-3-carbaldehyde provides a fundamental framework for understanding its substituted analogues.

Crystallographic Data

The crystallographic data for 1H-indole-3-carbaldehyde is summarized in the table below.

Parameter	Value
Chemical Formula	C ₉ H ₇ NO
Molecular Weight	145.16 g/mol
Crystal System	Orthorhombic
Space Group	Pca2 ₁
a (Å)	14.0758 (9)
b (Å)	5.8059 (4)
c (Å)	8.6909 (5)
α (°)	90
β (°)	90
γ (°)	90
Volume (Å ³)	710.24 (8)
Z	4
Temperature (K)	293

Molecular and Supramolecular Structure

In the crystal, the indole ring of 1H-indole-3-carbaldehyde is essentially planar. The molecules are linked into chains by intermolecular N—H···O hydrogen bonds between the indole nitrogen and the oxygen atom of the carbaldehyde group of an adjacent molecule. This hydrogen bonding motif is a key feature of the crystal packing.

Predicted Structural Influence of the 2-tert-butyl Group

The introduction of a bulky tert-butyl group at the 2-position of the indole ring is expected to have significant steric and electronic consequences on the crystal structure of **2-tert-butyl-1H-indole-3-carbaldehyde**.

- Molecular Conformation: The tert-butyl group will likely cause some distortion of the planarity of the indole ring system. The C2-C(tert-butyl) bond may be slightly out of the plane of the indole ring to minimize steric strain.
- Crystal Packing: The presence of the large, non-polar tert-butyl group is expected to disrupt the efficient crystal packing observed in the parent compound. The intermolecular N—H…O hydrogen bonding network may be altered or replaced by weaker van der Waals interactions, potentially leading to a lower melting point and different solubility properties. The overall packing density is also likely to be reduced.

Experimental Protocols

While a specific protocol for the synthesis and crystallization of **2-tert-butyl-1H-indole-3-carbaldehyde** is not detailed in the available literature, general methods for the synthesis of indole-3-carbaldehydes can be adapted. The Vilsmeier-Haack reaction is a widely used and effective method.

General Synthesis of Indole-3-carbaldehydes via the Vilsmeier-Haack Reaction

This protocol describes a general procedure for the formylation of indoles.

Materials:

- Substituted indole (e.g., 2-tert-butyl-1H-indole)
- Dimethylformamide (DMF)
- Phosphorus oxychloride (POCl_3)
- Dichloromethane (DCM) or other suitable solvent
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate

- Silica gel for column chromatography
- Hexane and Ethyl acetate for elution

Procedure:

- In a flame-dried round-bottom flask under an inert atmosphere, dissolve the substituted indole in anhydrous DMF.
- Cool the solution to 0 °C in an ice bath.
- Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred solution.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the appropriate time (typically 1-4 hours), monitoring the reaction progress by TLC.
- Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and stir.
- Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
- Extract the aqueous layer with dichloromethane (3 x volume).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure indole-3-carbaldehyde.

Crystallization

Single crystals suitable for X-ray diffraction can often be obtained by slow evaporation of a saturated solution of the purified product in a suitable solvent system (e.g., ethanol, ethyl acetate/hexane).

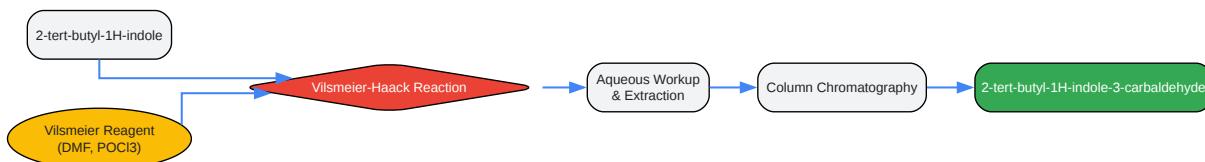
Biological Significance and Potential Applications

Indole-3-carbaldehyde derivatives are known to exhibit a broad spectrum of biological activities, making them attractive scaffolds for drug discovery.

- **Anticancer Activity:** Many substituted indole-3-carbaldehydes have demonstrated cytotoxic effects against various cancer cell lines.
- **Antimicrobial Activity:** This class of compounds has shown efficacy against a range of bacterial and fungal pathogens.
- **Anti-inflammatory Effects:** Some derivatives have been reported to possess anti-inflammatory properties.

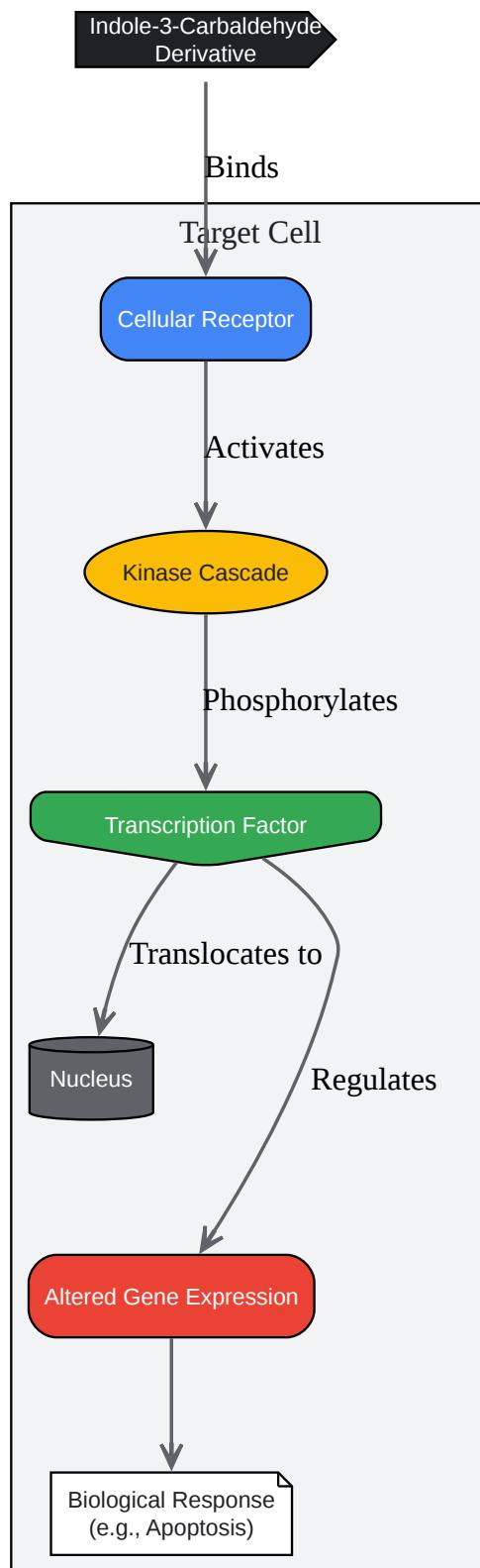
The biological activity is often attributed to the ability of the indole scaffold to interact with various biological targets, and the nature and position of substituents play a critical role in determining the specific activity and potency.

Visualizations



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Caption: General workflow for the synthesis of **2-tert-butyl-1H-indole-3-carbaldehyde**.



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Caption: Hypothetical signaling pathway for an indole-3-carbaldehyde derivative.

Conclusion

While the definitive crystal structure of **2-tert-butyl-1H-indole-3-carbaldehyde** remains to be determined, this technical guide provides a comprehensive overview of the available structural information from its parent compound and predictive insights into the effects of the 2-tert-butyl substituent. The provided synthetic protocols and summary of biological activities of related compounds offer a valuable resource for researchers engaged in the design and development of novel indole-based therapeutic agents. The elucidation of the precise crystal structure of the title compound through future experimental work is a critical next step to further inform rational drug design efforts.

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